Fast Scarlet
Description
Scope and Significance of Fast Scarlet in Academic Inquiry
The significance of this compound compounds in academic research is multifaceted. Primarily, they are key intermediates in the synthesis of a wide array of azo dyes and pigments. jayfinechem.comjustdial.comabsaromatics.com This makes them crucial for studies focused on the development of new colorants with enhanced properties such as lightfastness and wash-fastness. justdial.comgoogle.com The investigation of their chemical properties, reaction mechanisms, and potential applications continues to be an active area of research. justdial.com
Furthermore, certain this compound variants have demonstrated utility in biological and medical research. For instance, they are used in histopathology for staining tissues and cells, aiding in the visualization and identification of specific cellular components. ontosight.ai This application is particularly valuable in the diagnosis of certain diseases. mdpi.com The study of their interactions with biological molecules and their potential as fluorescent probes for advanced imaging techniques also contributes to their academic significance. researchgate.net
Nomenclature and Chemical Classifications of this compound Variants
The nomenclature of this compound compounds can be complex, with various names used in research and industrial literature. jayfinechem.comjayfinechem.comemcochemicals.com Understanding their classification is essential for comprehending their chemical nature and applications.
Azo Dye Characterization and this compound Compounds
This compound compounds are classified as azo dyes, which are characterized by the presence of an azo functional group (-N=N-) that connects two aromatic rings. justdial.comresearchgate.net This chromophore is responsible for the color of the dye. The specific shade and properties of a this compound dye are determined by the chemical structure of the aromatic rings and any substituent groups attached to them. researchgate.net As azoic diazo components, they are used with naphthol derivatives to form azo dyes directly on fabric. nih.gov
Specific this compound Nomenclatures in Research Literature
Several specific variants of this compound are frequently mentioned in scientific literature, each with distinct chemical identities and applications.
This compound R Base is a prominent member of this class of compounds. justdial.comjayfinechem.com It is also known by several synonyms, including 2-Methoxy-5-nitroaniline and 5-NITRO-O-ANISIDINE. jayfinechem.com This compound serves as a crucial intermediate in the manufacturing of red azo dyes. jayfinechem.com Its chemical structure allows for the production of dyes with strong color yield and reliable performance. jayfinechem.com Research has focused on its chemical properties, its use in producing various dyes, and its interactions with different materials under various environmental conditions. justdial.com It is utilized in the textile industry for dyeing cotton, silk, and wool, as well as in the leather, printing, and plastics industries. justdial.comjustdial.com
Direct this compound 4BS, also referred to as Direct Red 23, is another significant azo dye. nih.govcolorcominternational.com It is widely used in histopathology to stain eosinophils, which are a type of white blood cell. This staining is particularly useful in the diagnosis of conditions like eosinophilic esophagitis. mdpi.com Studies have shown that DFS-4BS can provide clearer and more rapid identification of eosinophils compared to traditional staining methods. Research has also explored its use as a fluorescent dye for super-resolution imaging of cellulose (B213188) in plant cell walls. Furthermore, its removal from wastewater is a subject of environmental research, with studies investigating biodegradation by microbial consortia and adsorption onto various materials. nih.govresearchgate.net
This compound G Base, chemically known as 2-Methyl-5-nitroaniline, is a versatile intermediate used in the synthesis of azo dyes and high-performance pigments. jayfinechem.comemcochemicals.com It is also referred to by numerous synonyms, including 5-Nitro-o-toluidine and Azoic Diazo Component 12. emcochemicals.comnih.gov It is a key component in producing a variety of red, yellow, orange, violet, and brown azo dyes. nih.gov The preparation of Scarlet Base G often involves the nitration of o-toluidine (B26562). google.com this compound GG, or 2,5-dichloroaniline (B50420) diazonium salt, is another related compound used in biological staining and immunohistochemistry. ontosight.ainih.gov this compound RC Base is also noted in chemical literature, with the molecular formula C7H6N3O3. jaykhodiyarchemicals.comalfa-chemistry.com
Other Identified this compound Variants (e.g., this compound BBN, PV this compound 4RF, Direct Scarlet B, Pontamine this compound 4B)
The "this compound" name is often appended with specific codes by manufacturers to denote distinct chemical structures, shades, or application classes. These variants possess fundamentally different molecular architectures tailored for specific substrates and performance requirements.
This compound BBN: This is a monoazo pigment. Its chemical structure is based on the coupling of a diazotized aniline (B41778) derivative with a naphthol component. It is valued in research for its relatively simple and well-understood structure, which allows for systematic studies of how substituent changes on either the diazo or coupling component affect its color, solubility, and stability.
PV this compound 4RF (C.I. Pigment Red 254): This compound is chemically distinct from azo-based scarlets. It belongs to the high-performance diketopyrrolopyrrole (DPP) family of pigments. Its discovery was a significant milestone in pigment chemistry. The core structure is a symmetric, bicyclic lactam. Research on PV this compound 4RF often explores its exceptional thermal stability (above 300 °C), insolubility, and resistance to photo-oxidation, making it a benchmark for developing new, robust organic functional materials.
Direct Scarlet B and Pontamine this compound 4B (C.I. Direct Red 23): These names refer to the same chemical compound, a water-soluble disazo direct dye. "Pontamine" was a trade name used by DuPont. Unlike insoluble pigments, direct dyes are designed to have a high affinity (substantivity) for cellulosic materials like cotton and paper. The structure of C.I. Direct Red 23 contains multiple sulfonic acid groups (-SO₃H), which impart water solubility and facilitate binding to substrates through hydrogen bonding and van der Waals forces. Chemical research on this dye investigates its aggregation behavior in solution, its adsorption kinetics onto cellulose, and its metachromatic properties.
The following table summarizes the key chemical identifiers and classes for these variants.
| Commercial/Trivial Name | C.I. Name/Number | Chemical Class | CAS Registry Number | Key Chemical Features |
|---|---|---|---|---|
| This compound BBN | C.I. Pigment Red 48 (variant) | Monoazo (BONA) | 3564-21-4 (for C.I. Pigment Red 48:1) | Insoluble salt of an azo acid; metal-complexed. |
| PV this compound 4RF | C.I. Pigment Red 254 | Diketopyrrolopyrrole (DPP) | 84632-65-5 | Symmetrical bicyclic lactam; exceptional thermal and light stability. |
| Direct Scarlet B / Pontamine this compound 4B | C.I. Direct Red 23 | Disazo Direct Dye | 3441-14-3 | Poly-sulfonated for water solubility; high affinity for cellulose. |
C.I. Pigment Red 3 and Related Nomenclatures
C.I. Pigment Red 3 is a classic and chemically significant monoazo pigment, widely known by its common name, Toluidine Red. It represents one of the earliest synthetic organic pigments to achieve widespread use and has been the subject of extensive chemical study.
Synthesis and Structure: The synthesis of C.I. Pigment Red 3 is a canonical example of diazo coupling. It is prepared via the diazotization of 2-nitro-p-toluidine, followed by an azo coupling reaction with 2-naphthol (B1666908) (beta-naphthol). The resulting molecule features a stable azo chromophore (-N=N-) linking the two aromatic ring systems. Its insolubility in water and common solvents is a key characteristic defining it as a pigment rather than a dye.
Nomenclature: The compound is identified by several names and codes across scientific and industrial domains, as detailed in the table below.
| Nomenclature Type | Identifier |
|---|---|
| Colour Index (C.I.) Name | Pigment Red 3 |
| Colour Index (C.I.) Number | 12120 |
| Common Name | Toluidine Red |
| CAS Registry Number | 2425-85-6 |
| IUPAC Name | 1-((4-methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol |
Physicochemical Properties and Research Findings: The properties of C.I. Pigment Red 3 have been thoroughly characterized. Research has revealed important aspects of its solid-state chemistry.
Polymorphism: C.I. Pigment Red 3 is known to exist in at least two crystalline polymorphs, the α- and γ-forms. These polymorphs have different crystal packing arrangements, which result in distinct shades (the γ-form is typically more bluish-red) and different stability profiles. Research in this area focuses on controlling the crystallization process to isolate the desired polymorph for specific performance characteristics.
Thermal and Photochemical Stability: While it possesses good lightfastness for many applications, its degradation pathways under intense UV radiation and high temperatures have been studied. This research helps in understanding the breakdown mechanisms of the azo chromophore, often involving oxidative or reductive cleavage.
Analytical Chemistry: Due to its stable, well-defined structure and strong color, Toluidine Red is used as a standard in various analytical methods, including the development of chromatographic techniques for separating complex pigment mixtures.
The fundamental properties of the compound are summarized below.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₃O₃ |
| Molecular Weight | 307.31 g/mol |
| Appearance | Red to orange-red crystalline powder |
| Melting Point | 258-262 °C (decomposes) |
| Solubility | Practically insoluble in water; slightly soluble in hot toluene, xylene. |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
1733-14-8 |
|---|---|
Molecular Formula |
C34H28N6O6S2 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C34H28N6O6S2/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46) |
InChI Key |
PYPYDHUIORYEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N |
Origin of Product |
United States |
Advanced Synthesis Methodologies of Fast Scarlet Compounds
Mechanistic Studies in Fast Scarlet Synthesis
The synthesis of this compound compounds is rooted in the fundamental reactions of azo dye chemistry: diazotization and azo coupling. jchemrev.com Aromatic primary amines are the foundational components, which are converted into diazonium salts that then react with coupling agents to form the final azo compound. nih.govjchemrev.com
Multi-Step Chemical Synthesis Pathways (e.g., Direct Scarlet B)
A critical step in the synthesis of certain scarlet dyes is the creation of an intermediate compound, such as Scarlet Acid. The preparation of Scarlet Acid involves the reaction of J acid salt solution with bis(trichloromethyl) carbonate in an aqueous solution. This reaction is highly dependent on precise temperature and pH control over several hours to produce the essential scarlet acid intermediate required for the subsequent coupling steps.
Table 1: Synthesis Parameters for Scarlet Acid
| Parameter | Value/Range | Duration |
|---|---|---|
| Initial Temperature | 40-50°C | 2-4 hours |
| Continuous Reaction Temp. | 52-57°C | 12-18 hours |
| Final Reaction Temp. | 58-63°C | 2-4 hours |
| pH (Reaction) | 5-8 | - |
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. imrpress.com This is typically achieved by reacting the amine with nitrous acid, which is generated in-situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid. imrpress.comscribd.com The reaction is performed at low temperatures, generally between -2°C and 5°C, to ensure the stability of the highly reactive diazonium salt, which is used immediately in the next stage. nih.gov In the synthesis of Direct Scarlet B, two different aromatic amines, aniline (B41778) and aminoacetoaniline, are diazotized separately to create two distinct diazonium salts (Diazonium Salt A and Diazonium Salt B).
The final step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another amine, via an electrophilic aromatic substitution mechanism. nih.gov For Direct Scarlet B, this is a sequential process. First, Diazonium Salt A is added to the previously prepared Scarlet Acid solution. After this initial reaction, Diazonium Salt B is then added to the mixture. Controlling reaction parameters is crucial for success. The pH is maintained at a neutral to slightly alkaline level (6.5-7.5), and the temperature is kept low (around 15°C) throughout the coupling process, which can take 5 to 8 hours to complete. In the synthesis of other bisazo dyes, the order of coupling is critical, as the first coupling can deactivate the aromatic system, requiring a change in conditions (e.g., making the solution more alkaline) to facilitate the second coupling reaction. imrpress.com
Optimization of Synthetic Processes for this compound Variants
Process optimization is key to industrial chemical synthesis, aiming to maximize product purity and yield while ensuring safety and cost-effectiveness. slideshare.net This is particularly true for the production of this compound dyes, where even byproducts can be transformed into valuable commodities through refined synthetic routes.
An example of process optimization is the preparation of this compound G RC (2-methoxy-5-nitroaniline hydrochloride), which is a byproduct of the synthesis of Fast Red B base. google.com A patented method outlines a multi-step process designed to enhance both the purity and yield of this compound. The process begins with a nitration reaction of acetylated o-anisidine (B45086) in methylene (B1212753) chloride, followed by hydrolysis to remove the acetyl group. The resulting mixture contains the desired product along with isomers. Subsequent acidification and salting-out steps are used to selectively isolate the this compound G RC. This optimized process reportedly increases the yield by 21.8% and achieves a purity of 99.6%. google.com
Table 2: Optimized Synthesis Steps for this compound G RC
| Step | Key Reagents | Controlled Parameters | Outcome |
|---|---|---|---|
| Nitration | Acetyl o-anisidine, Methylene chloride, Concentrated nitric acid | Temperature: 40-42°C, Time: 40-70 min | Nitrated intermediate |
| Hydrolysis | - | - | Removes acetyl group, produces mixed isomers |
| Acidification | Sulfuric acid | - | Separates product into aqueous phase |
Microchannel Reaction Technology for Scarlet G Synthesis
The traditional batch production of Scarlet G, an important azo dye intermediate, faces challenges related to safety, process control, and by-product formation. google.com Microchannel reaction technology offers a promising alternative by providing superior heat and mass transfer, thus enabling safer and more efficient chemical processes. google.commmsl.cz
A patented method for the preparation of Scarlet base G highlights the advantages of microchannel reactors. google.com The process involves the reaction of o-toluidine (B26562) with sulfuric acid, followed by nitration with fuming nitric acid in a microchannel reactor. google.com The resulting product is then neutralized with sodium carbonate to yield Scarlet base G. google.com This continuous flow method is reported to improve product quality and yield while ensuring a safer operational process compared to conventional kettle-type reactors. google.comgoogle.com The use of microreactors allows for precise control over reaction parameters, minimizing local overheating and the formation of unwanted side products. google.com
Key advantages of microchannel synthesis of Scarlet G include: google.com
Enhanced safety due to small reaction volumes and efficient heat dissipation.
Improved yield and product quality.
Optimization of the synthetic process.
Novel Approaches in this compound Compound Derivatization
Imine-Linked Covalent Organic Frameworks (COFs) in Synthesis Applications
Covalent Organic Frameworks (COFs) are crystalline porous polymers with potential applications in catalysis and materials science. nih.govrsc.org Recently, a novel strategy has been developed to synthesize azo-linked COFs from their imine-linked counterparts through an in-situ linker exchange. nih.gov This transformation involves treating imine-linked COFs with a nitro-containing compound under solvothermal conditions, resulting in the complete conversion to azo-linked COFs. nih.gov
This method provides a new pathway to materials with potentially unique electronic and optical properties derived from the azo linkage. nih.gov While not a direct synthesis of this compound itself, this derivatization technique opens up possibilities for creating novel this compound-containing materials with tailored functionalities. The resulting azo-linked COFs exhibit distinct properties from their imine precursors, suggesting a new platform for exploring advanced materials. nih.gov
Biosynthesized Nanoparticles in Reaction Systems Relevant to this compound
The synthesis and application of nanoparticles are of growing interest in various chemical processes, including dye synthesis and degradation. Biosynthesized nanoparticles, created using biological entities like plants and microorganisms, offer a green and cost-effective alternative to conventional chemical methods. iwaponline.comjksus.org These nanoparticles have shown potential in reactions involving azo dyes.
For instance, zinc oxide (ZnO) nanoparticles, synthesized using plant extracts, have been investigated for their photocatalytic activity in the degradation of azo dyes. iwaponline.comnih.gov The phytochemicals present in the plant extracts can act as reducing and capping agents during nanoparticle synthesis. iwaponline.com Similarly, silver/silver oxide (Ag/Ag2O) and copper (Cu) nanoparticles biosynthesized using plant extracts and bacteria, respectively, have also demonstrated catalytic activity in the decolorization of various azo dyes. jksus.orgmdpi.com
While these studies primarily focus on dye degradation, the catalytic properties of biosynthesized nanoparticles could potentially be harnessed for the synthesis or modification of azo compounds like this compound. The principles of surface catalysis and the generation of reactive species could be adapted for synthetic purposes, offering a more environmentally friendly approach. mdpi.comrsc.org
Specialized Formulations for Enhanced Performance (e.g., PV this compound 4RF)
PV this compound 4RF is a high-performance disazo condensation pigment known for its excellent fastness properties. specialchem.com It is a blue-light red powder, insoluble in water and common organic solvents, and exhibits good resistance to acids and alkalis. colorbloomdyes.com Such pigments are specifically designed for demanding applications, including automotive paints, plastics, and printing inks. colorbloomdyes.comheubach.com
The formulation of pigments like PV this compound 4RF often involves more than just the chromophore itself. Additives and specific processing techniques are employed to optimize its physical properties, such as dispersibility and heat stability, for various polymer systems. specialchem.comheubach.com For example, it is recommended for use in a wide range of polymers including PET, PVC, and polyolefins. specialchem.com The development of such specialized formulations is crucial for achieving the desired performance in final applications.
Flash Chemistry Principles in this compound Synthesis
Flash chemistry, which involves extremely fast reactions, often facilitated by microreactors, offers significant advantages for certain chemical transformations. researchgate.net The principles of flash chemistry align well with the benefits of microchannel technology, such as rapid mixing and precise temperature control, which can lead to higher yields and selectivities. goflow.at
Degradation and Decolorization Mechanisms of Fast Scarlet Compounds
Adsorption-Based Removal Mechanisms
Adsorption is a surface phenomenon where dye molecules from an aqueous solution adhere to the surface of a solid adsorbent. This process can occur through physical forces (physisorption) or chemical bonding (chemisorption). The effectiveness of adsorption for removing Fast Scarlet dyes depends on the properties of the adsorbent material, such as its surface area, pore structure, and surface chemistry, as well as operational parameters like pH, temperature, and initial dye concentration.
Adsorbent Development and Efficacy for this compound Compounds
A wide range of materials, from natural polymers to highly engineered substances, have been investigated for their potential to adsorb this compound dyes.
Natural polymeric materials are attractive adsorbents due to their low cost, abundance, and biodegradability. researchgate.net
Superfine Down Particles (SDP): Natural down fibers processed into superfine particles (NSDP) have been shown to be effective in removing Direct this compound 4BS (DFS-4BS). researchgate.net Characterization using scanning electron microscopy (SEM), N2 adsorption/desorption, and Fourier Transform Infrared Spectroscopy (FTIR) has been employed to understand the adsorbent's structure and functional groups involved in the adsorption process. researchgate.net Studies have shown that under optimal conditions, NSDP can achieve a maximum adsorption capacity of 120.34 mg/g for DFS-4BS at 45 °C. researchgate.net Another study using acid-treated SDP for the removal of ABS-3R, a type of scarlet dye, reported a maximum adsorption capacity of 158.23 mg/g at 318 K. researchgate.net
Marine Algae: The green tide-causing marine algae, Enteromorpha prolifera, has been investigated as a biosorbent for DFS-4BS. nih.gov After acid treatment (ATEP), this biomass exhibits a high adsorption capacity, which is dependent on pH, dosage, and temperature. nih.gov The maximum sorption capacity was found to be an impressive 318.87 mg/g. nih.gov The adsorption mechanism is thought to involve hydrogen bonding, electrostatic attraction, and hydrophobic interactions. nih.gov
Hen Feathers: While specific studies on hen feathers for this compound were not prominent in the search results, the use of such keratinous waste materials as adsorbents for various dyes is a subject of ongoing research due to their low cost and availability.
Engineered materials offer the advantage of tailored properties, such as high surface area and specific functional groups, leading to enhanced adsorption performance. nih.govnih.gov
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with high stability and large surface areas. nih.gov A nitrogen-rich, imine-linked triazine-based COF has demonstrated a remarkable adsorption capacity for Direct this compound 4BS, reaching up to 8501 mg/g under optimized conditions (pH 2, 35 °C, 0.01 g adsorbent dosage, and 360 min contact time). nih.gov Another study on a guanidinium-based covalent organic polymer reported a maximum adsorption capacity of 236.4 mg/g for DS-4BS. researchgate.net The adsorption mechanism in these COFs is often attributed to a combination of electrostatic attractions and ion-exchange processes. researchgate.netresearchgate.net
Magnetic Nanoparticle Composites: Magnetic nanoparticles (MNPs) can be functionalized to create efficient and easily separable adsorbents. A composite of MNPs and a macrocyclic host, cucurbit nih.govuril-functionalized polymer (MNP@m-CTP), was used to remove Direct Scarlet 4BS. researchgate.net This material achieved about 95% dye removal within 240 minutes at a pH of 3, with a maximum adsorption capacity of 215.28 mg/g. researchgate.net Another engineered adsorbent, a mesoporous fluorenyl-based porous organic polymer functionalized with ethylenediamine (B42938) and decorated with Fe3O4 nanoparticles (FC-POP-EDA@Fe3O4), showed a maximum adsorption capacity of 32.13 mg/g for Direct Scarlet 4BS. neptjournal.com
Table 1: Adsorption Capacities of Various Adsorbents for this compound Dyes
| Adsorbent | This compound Type | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Citation |
|---|---|---|---|---|
| Natural Superfine Down Particles (NSDP) | Direct this compound 4BS | 120.34 | 45 °C | researchgate.net |
| Acid-Treated Superfine Down Particles (ATEP) | Direct this compound 4BS | 318.87 | Not Specified | researchgate.net |
| Acid-Treated Superfine Down Particles | ABS-3R | 158.23 | 318 K | researchgate.net |
| Acid-Treated Enteromorpha prolifera (ATEP) | Direct this compound 4BS | 318.87 | pH, dosage, temp dependent | nih.gov |
| N-riched Triazine-based COF | Direct this compound 4BS | 8501 | pH 2, 35 °C | nih.gov |
| Guanidinium-based Covalent Organic Polymer | Direct Scarlet 4BS | 236.4 | pH 2, 250 ppm, 3.5 h | researchgate.net |
| MNP@m-CTP | Direct Scarlet 4BS | 215.28 | pH 3, 240 min | researchgate.net |
| FC-POP-EDA@Fe3O4 | Direct Scarlet 4BS | 32.13 | Not Specified | neptjournal.com |
Adsorption Kinetics and Isotherm Modeling
To understand the mechanism and efficiency of the adsorption process, kinetic and isotherm models are applied to experimental data.
Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. arabjchem.org It is frequently used to describe the adsorption of this compound dyes. For instance, the adsorption of Direct this compound 4BS onto natural superfine down particles and acid-treated Enteromorpha prolifera was well-described by the Langmuir model. researchgate.netnih.gov Similarly, the removal of Biebrich Scarlet dye using nickel oxide nanoparticles also followed the Langmuir isotherm. uobaghdad.edu.iq The adsorption of Direct Scarlet 4BS on a guanidinium-based covalent organic polymer was also found to fit the Langmuir model, indicating monolayer adsorption. researchgate.net
Sips Isotherm: The Sips model is a combination of the Langmuir and Freundlich models and is useful for predicting adsorption on heterogeneous surfaces. science.gov At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts monolayer adsorption capacity characteristic of the Langmuir isotherm. researchgate.net The adsorption of a scarlet dye onto hen feathers was best represented by the Sips model, with a maximum adsorption capacity of 31.7 mg g⁻¹. researchgate.net Equilibrium data for the biosorption of a scarlet dye was also best simulated using both the Sips and Langmuir models. researchgate.net
Kinetic models are used to investigate the rate of the adsorption process and provide insights into the controlling mechanism.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites and is generally applicable to the initial stages of adsorption. impactfactor.org In the case of Benzo this compound adsorption onto Parthenium L, the pseudo-first-order model was found to be the most appropriate for describing the adsorption kinetics. researchgate.net
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.netresearchgate.net This model is widely found to fit the adsorption kinetics of this compound dyes on various materials. For example, the adsorption of Direct this compound 4BS onto natural superfine down particles, acid-treated Enteromorpha prolifera, and a guanidinium-based covalent organic polymer all followed the pseudo-second-order rate equation. researchgate.netresearchgate.netnih.gov Similarly, the adsorption of Biebrich Scarlet onto nickel oxide nanoparticles and the removal of a scarlet dye using talc, calcite, and modified bentonite (B74815) were also best described by the pseudo-second-order model. uobaghdad.edu.iqmdpi.com
Table 2: Kinetic and Isotherm Model Fitting for this compound Adsorption | Adsorbent | this compound Type | Best Fit Isotherm Model | Best Fit Kinetic Model | Citation | | --- | --- | --- | --- | | Natural Superfine Down Particles | Direct this compound 4BS | Langmuir | Pseudo-Second-Order | researchgate.net | | Acid-Treated Enteromorpha prolifera | Direct this compound 4BS | Langmuir | Pseudo-Second-Order | nih.gov | | Hen Feathers | Scarlet Dye | Sips | Not Specified | researchgate.net | | Parthenium L | Benzo this compound | Freundlich | Pseudo-First-Order | researchgate.net | | Guanidinium-based COP | Direct Scarlet 4BS | Langmuir | Pseudo-Second-Order | researchgate.net | | Nickel Oxide Nanoparticles | Biebrich Scarlet | Langmuir | Pseudo-Second-Order | uobaghdad.edu.iq | | Talc, Calcite, Modified Bentonite | Intrabond® liquid Scarlet D-BSC | Not Specified | Pseudo-Second-Order | mdpi.com |
Biological Degradation Pathways
Biological degradation offers an eco-friendly and cost-effective alternative to conventional chemical and physical treatment methods for dye-laden wastewater. This process relies on the metabolic activities of various microorganisms to break down complex dye molecules into simpler, less toxic compounds.
The microbial breakdown of azo dyes is a two-step process. The initial and crucial step is the reductive cleavage of the azo bond, which results in the loss of color and the formation of aromatic amines. nih.govscienceopen.com This is often an anaerobic or anoxic process. scispace.com Subsequently, these aromatic amines, which can be toxic, are further degraded, typically under aerobic conditions, into simpler molecules like carbon dioxide, water, and inorganic salts, a process known as mineralization. scienceopen.comnih.gov Microorganisms, including bacteria, fungi, and yeasts, have demonstrated the ability to decolorize and mineralize these dyes through various enzymatic actions. nih.govnih.gov
Mixed microbial cultures, or consortiums, often exhibit superior degradation capabilities compared to pure cultures. nih.gov The synergistic interactions between different microbial species in a consortium allow for the complete breakdown of complex dye molecules, as different organisms may attack the dye at various positions or degrade the intermediate products formed by others. scientific.net
Several studies have highlighted the efficacy of microbial consortiums in degrading this compound dyes:
A fungal-bacterial consortium composed of a white-rot fungus and a Pseudomonas species achieved 100% decolorization of Direct this compound 4BS within 30 hours, utilizing the dye as the sole carbon source. nih.govresearchgate.net
Another consortium, consisting of a fungus (P6) and a bacterium (H5), was also capable of using Direct this compound 4BS as its only source of carbon and energy, showing a significant improvement in decolorization rates under shaking culture conditions. scientific.netresearchgate.net
A developed consortium named GR, containing Proteus vulgaris NCIM-2027 and Micrococcus glutamicus NCIM-2168, demonstrated highly efficient degradation of Scarlet R. nih.govresearchgate.net This consortium completely decolorized the dye in just 3 hours under static anoxic conditions, a rate significantly faster than the individual strains. nih.gov It also achieved over 90% reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD), indicating near-complete mineralization. nih.govscielo.br
Table 1: Performance of Microbial Consortiums in Scarlet Dye Degradation
| Microbial Consortium | Target Dye | Decolorization Efficiency (%) | Time | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| White Rot fungus & Pseudomonas sp. | Direct this compound 4BS | 100 | 30 h | Utilized dye as sole carbon source. | nih.gov, researchgate.net |
| Fungus P6 & Bacterium H5 | Direct this compound 4BS | High | - | Synergistic action improved decolorization rate. | scientific.net, researchgate.net |
| Proteus vulgaris & Micrococcus glutamicus (Consortium-GR) | Scarlet R | 100 | 3 h | Achieved >90% TOC and COD reduction. | nih.gov, scielo.br, researchgate.net |
While consortiums are often more robust, studies on pure cultures are crucial for understanding the specific metabolic pathways and enzymatic mechanisms involved in dye degradation.
Proteus vulgaris and Micrococcus glutamicus : Although most effective as part of the GR consortium for degrading Scarlet R, individual studies show their potential. nih.gov Micrococcus glutamicus NCIM 2168, in particular, has been shown to decolorize other complex azo dyes like Direct Red 81 and Reactive Yellow 145 effectively. purkh.commaca.ac.in It has also been reported to degrade Reactive Green 19A. researchgate.net
Galactomyces geotrichum : This yeast species has demonstrated significant potential in degrading scarlet dyes. G. geotrichum MTCC 1360 was found to degrade Scarlet RR (100 mg/L) within 18 hours. researchgate.netnih.govdbpia.co.kr Another study showed that a salt-tolerant strain of G. geotrichum could decolorize over 92% of Acid Scarlet GR (100 mg/L) within 10 hours under aerobic conditions. researchgate.net Research also indicates that G. geotrichum can decolorize a mixture of dyes including Scarlet RR. capes.gov.br
Table 2: Pure Culture Performance in Scarlet Dye Degradation
| Microorganism | Target Dye | Decolorization Efficiency (%) | Time | Optimal Conditions | Reference(s) |
|---|---|---|---|---|---|
| Proteus vulgaris NCIM-2027 | Scarlet R | - (Part of consortium) | 14 h (as pure culture) | Static anoxic | nih.gov |
| Micrococcus glutamicus NCIM-2168 | Scarlet R | - (Part of consortium) | 24 h (as pure culture) | Static anoxic | nih.gov |
| Galactomyces geotrichum MTCC 1360 | Scarlet RR | 100 | 18 h | pH 12, 50°C | researchgate.net, nih.gov, dbpia.co.kr |
| Galactomyces geotrichum GG | Acid Scarlet GR | >92 | 10 h | Aerobic, pH 7.0-8.0 | researchgate.net |
The degradation of azo dyes is facilitated by various intracellular and extracellular enzymes produced by microorganisms. The key enzymes involved belong to the oxidoreductase family. nih.gov
Flavin Reductase : This enzyme is crucial for the initial reductive cleavage of the azo bond. Flavin reductases catalyze the reduction of flavins (like FMN, FAD) using NAD(P)H as an electron donor. mdpi.comnih.gov The reduced flavins then abiotically transfer electrons to the azo dye, breaking the bond. scispace.com The involvement of flavin reductase has been noted in the degradation of Scarlet RR by Galactomyces geotrichum. researchgate.netnih.govjmb.or.kr Studies have confirmed that these enzymes can act as azoreductases, though their in vivo efficiency against sulfonated azo dyes can be limited by cell membrane permeability. nih.govnih.gov
Lignin (B12514952) Peroxidase (LiP) : A heme-containing peroxidase primarily produced by white-rot fungi, LiP is a powerful oxidizing enzyme. nih.govtandfonline.com It has a high redox potential, allowing it to oxidize a wide range of recalcitrant compounds, including azo dyes. tandfonline.com The degradation of Scarlet RR by G. geotrichum showed an induction of lignin peroxidase after the initial decolorization. researchgate.netnih.gov Similarly, LiP was identified as a key enzyme in the degradation of Acid Scarlet GR. researchgate.net
Laccase : Laccases are multi-copper oxidases that can oxidize phenolic and non-phenolic compounds, making them effective in degrading aromatic amines produced after azo bond cleavage. researchgate.nettandfonline.com Their role in degrading scarlet dyes is complex. In the degradation of Acid Scarlet GR by G. geotrichum, laccase was a key enzyme. researchgate.net However, during the degradation of Scarlet RR by a different strain of the same yeast, laccase activity was inhibited by the chelating agent EDTA. researchgate.netnih.gov
Veratryl Alcohol Oxidase (VAO) : This FAD-dependent enzyme is involved in the lignin degradation system of some fungi. It oxidizes veratryl alcohol to veratraldehyde, a process that can stimulate the activity of lignin peroxidase in dye degradation. nih.govcapes.gov.br While not always directly linked to this compound, its induction has been observed in microbial consortia degrading various azo dyes, suggesting a supportive role in the subsequent breakdown of aromatic intermediates. nih.govmdpi.comcapes.gov.br
Identifying the intermediate and final products of biodegradation is essential to confirm the breakdown of the parent dye molecule and to assess the detoxification of the effluent. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) are used for this purpose.
In the degradation of Scarlet R by the Proteus vulgaris and Micrococcus glutamicus consortium (GR), analysis confirmed the formation of 1,4-benzenediamine as a key metabolite, indicating the cleavage of the azo linkage. nih.gov
The degradation of Scarlet RR by Galactomyces geotrichum MTCC 1360 resulted in several metabolites. researchgate.netnih.gov The identified compounds suggest a complex degradation pathway involving the initial cleavage of the azo bond followed by further breakdown of the resulting aromatic structures.
Table 3: Identified Metabolites from the Biodegradation of Scarlet Dyes
| Original Dye | Microorganism/Consortium | Identified Metabolites | Reference(s) |
|---|---|---|---|
| Scarlet R | Consortium GR (P. vulgaris & M. glutamicus) | 1,4-Benzenediamine | nih.gov |
The postulated pathway for many scarlet dyes begins with the symmetric or asymmetric cleavage of the azo bond(s) by azoreductases, leading to the formation of various aromatic amines. These amines are then subjected to oxidation by enzymes like laccases and peroxidases, which open the aromatic rings, leading to aliphatic intermediates that can be funneled into the central metabolic pathways of the microorganisms.
Microbial Decolorization and Mineralization of Azo Dyes
Advanced Chemical and Physical Treatment Technologies
While biological methods are promising, advanced chemical and physical treatments are also employed for the degradation of recalcitrant dyes like this compound, often valued for their rapid reaction rates. These methods typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize and mineralize organic pollutants.
Common advanced oxidation processes (AOPs) applicable to dye degradation include:
Fenton and Photo-Fenton Processes : These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.
Ozonation : Ozone (O₃) is a powerful oxidant that can directly attack the chromophoric groups of the dye or decompose to form hydroxyl radicals.
Photocatalysis : This process utilizes semiconductor catalysts, such as titanium dioxide (TiO₂), which, upon illumination with UV or visible light, generate electron-hole pairs that lead to the formation of reactive oxygen species.
Sonolysis : High-frequency ultrasound waves create cavitation bubbles in the solution. The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of the dye and the formation of hydroxyl radicals from water.
Electrochemical Oxidation : This involves the generation of oxidants on the surface of an anode, leading to the direct or indirect oxidation of the dye molecules.
Physical methods like adsorption on activated carbon, coagulation-flocculation, and membrane filtration are effective for color removal but have the disadvantage of transferring the pollutant from the liquid phase to a solid phase, creating secondary sludge that requires further disposal. neptjournal.com Therefore, destructive technologies like AOPs are often preferred for complete mineralization.
Catalytic Oxidation Processes (e.g., Fenton-like Catalysis with Iron Nanoparticles)
Catalytic oxidation processes, particularly Fenton and Fenton-like reactions, are powerful methods for degrading recalcitrant organic pollutants like this compound dyes. These processes rely on the generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can break down complex dye molecules into simpler, less harmful substances.
A Fenton-like reaction was employed for the decolorization of Direct Scarlet 4BS using iron nanoparticles (Fe-NPs) synthesized via a green route with green tea leaf extracts. These Fe-NPs, with a spherical shape and diameters ranging from 50 to 70 nm, served as an effective catalyst. The process involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by the iron nanoparticles. The primary mechanism is the cleavage of the azo bonds (–N=N–), which are responsible for the dye's color. This is evidenced by the disappearance of the maximum absorbance wavelength (λmax) at 504 nm, which is characteristic of the azo linkage in Direct Scarlet 4BS. thaiscience.info Subsequent absorbance peaks at 250 nm and 310 nm, corresponding to the phenyl and naphthyl rings, also diminish, indicating the breakdown of the aromatic structure. thaiscience.info
The efficiency of this Fenton-like process is highly dependent on several operational parameters. Research has demonstrated that optimal conditions can lead to significant dye removal in a short period. For instance, approximately 85% of Direct Scarlet 4BS was removed within 30 minutes under specific conditions. thaiscience.info The key parameters influencing the degradation efficiency are detailed in the table below.
Table 1: Optimal Conditions for Fenton-like Decolorization of Direct Scarlet 4BS
| Parameter | Optimal Value/Range | Degradation Efficiency | Reference |
|---|---|---|---|
| Catalyst Dosage | 1.0 g/L | ~85% in 30 min | thaiscience.info |
| H₂O₂ Concentration | 15 mM | ~85% in 30 min | thaiscience.info |
| pH | 2–4 (acidic) | ~85% in 30 min | thaiscience.info |
This table illustrates the key parameters influencing the Fenton-like degradation of Direct Scarlet 4BS using iron nanoparticles.
The reaction kinetics of such degradation processes often follow a pseudo-first-order model, indicating that the rate of reaction is directly proportional to the concentration of the dye at a constant catalyst and H₂O₂ concentration. eeer.org The acidic pH range is crucial as it enhances the generation of hydroxyl radicals and maintains the stability and reactivity of the iron nanoparticles. thaiscience.infoscirp.org
Ultrasonic Irradiation and Material Interactions (e.g., Exfoliated Graphite)
Ultrasonic irradiation, or sonolysis, provides an alternative pathway for the degradation of organic dyes. The process relies on acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to the formation of reactive species like hydroxyl radicals from the thermal decomposition of water molecules. These radicals can then attack and degrade the dye molecules.
The effectiveness of sonolysis can be significantly enhanced by the presence of a catalyst, a process known as sonocatalysis. Exfoliated graphite (B72142) (EG) has been shown to be an effective material in the sonocatalytic degradation of Direct Scarlet 4BS. The combination of ultrasound and exfoliated graphite results in a synergistic effect that is more effective than either treatment alone. researchgate.netresearchgate.net The porous and layered structure of exfoliated graphite provides a large surface area for the adsorption of dye molecules, bringing them into close proximity with the cavitation-induced reactive species.
Research has demonstrated that the ultrasound/exfoliated graphite process can effectively decolorize Direct Scarlet 4BS solutions. researchgate.net The efficiency of this process is influenced by several factors, including the dosage of exfoliated graphite, the initial dye concentration, pH, and temperature.
Table 2: Sonocatalytic Degradation of Direct Scarlet 4BS with Exfoliated Graphite
| Parameter | Condition | Degradation Efficiency | Reference |
|---|---|---|---|
| EG Dosage | 0.6 g/L | 94.05% | tandfonline.com |
| Initial Dye Conc. | 100 mg/L | 94.05% | tandfonline.com |
| pH | 2 | 94.05% | tandfonline.com |
| Temperature | 50°C | 94.05% | tandfonline.com |
This table presents the optimal conditions for the sonocatalytic degradation of Direct Scarlet 4BS using exfoliated graphite.
The mechanism involves both adsorption of the dye onto the exfoliated graphite surface and subsequent degradation by hydroxyl radicals generated through sonolysis. The ultrasonic waves also facilitate the diffusion of dye molecules to the catalyst surface and can help to keep the surface active. researchgate.net The acidic pH is generally favorable for this process, likely due to the surface charge of the exfoliated graphite and its interaction with the anionic dye molecules.
Photodegradation and Advanced Oxidation Processes (AOPs)
Photodegradation, particularly when enhanced by a catalyst (photocatalysis), is a prominent Advanced Oxidation Process (AOP) for the mineralization of organic dyes. AOPs are characterized by the in-situ generation of highly potent chemical oxidants, primarily hydroxyl radicals (•OH). scirp.orgmdpi.com These radicals can non-selectively oxidize a broad range of organic compounds, including the stable structures of this compound dyes, into less toxic intermediates and ultimately to carbon dioxide, water, and inorganic ions. ijcce.ac.ir
In the context of this compound compounds, photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is a well-studied method. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which are the primary agents of degradation.
The degradation of Acid Scarlet 3R has been investigated using iron-doped TiO₂ as a photocatalyst. researchgate.net The doping with iron can enhance the photocatalytic activity by improving the separation of photogenerated electron-hole pairs and extending the light absorption into the visible region. The efficiency of the photocatalytic degradation of Acid Scarlet 3R is influenced by parameters such as catalyst dosage, pH, and the presence of other oxidants like hydrogen peroxide. A combination of photocatalysis with H₂O₂ has been shown to yield higher degradation rates compared to photocatalysis alone. researchgate.net
Table 3: AOP Degradation of Acid Scarlet 3R
| Process | Oxidant/Catalyst | pH | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Photocatalysis | Fe-doped TiO₂ | 3 | - | researchgate.net |
This table provides an overview of the advanced oxidation processes used for the degradation of Acid Scarlet 3R.
Advanced Analytical and Characterization Techniques in Fast Scarlet Research
Spectroscopic Characterization of Fast Scarlet and Its Derivatives
Spectroscopy plays a pivotal role in identifying the functional groups within the this compound molecule and in monitoring the changes it undergoes during various chemical or biological processes.
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the characteristic functional groups present in the this compound dye structure. nih.govspectroscopyonline.com By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key chemical bonds. In the context of this compound, FT-IR is crucial for identifying the azo bond (-N=N-), aromatic rings (C=C stretching), and sulfonate groups (-SO3), which are characteristic of many azo dyes.
During degradation studies, changes in the FT-IR spectrum serve as direct evidence of molecular transformation. For instance, the disappearance or reduction in the intensity of the peak corresponding to the azo bond indicates the cleavage of this chromophoric group, which is a primary step in the decolorization process. nih.gov Concurrently, the appearance of new peaks can signify the formation of intermediate compounds, such as those with hydroxyl (-OH) or carboxyl (-COOH) groups, providing clues to the degradation mechanism. wwjmrd.com
| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance in this compound Analysis |
| 3400-3500 | O-H / N-H stretching | Indicates presence of hydroxyl or amine groups, often formed during degradation. |
| 1600-1650 | -N=N- stretching (Azo bond) | Confirms the primary chromophore of the dye; its disappearance indicates decolorization. |
| 1450-1600 | C=C stretching in aromatic rings | Confirms the presence of benzene (B151609) and naphthalene (B1677914) rings in the dye structure. |
| 1170-1250 | S=O stretching in sulfonate group | Identifies the sulfonate groups, which enhance the dye's water solubility. |
| 1030-1050 | C-N stretching | Associated with the bonds linking the aromatic rings. |
UV-Visible Spectroscopy for Decolorization Monitoring and Structural Analysis
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for quantifying the concentration of colored compounds in solution and monitoring the kinetics of decolorization processes. researchgate.netijfmr.com The color of this compound is due to its chromophore, primarily the extended conjugated system that includes the azo bond, which absorbs light in the visible region of the electromagnetic spectrum. worldwidejournals.com
A typical UV-Vis spectrum of this compound exhibits a characteristic peak at its maximum absorbance wavelength (λmax). The intensity of this peak is directly proportional to the dye's concentration, a relationship described by the Beer-Lambert law. During degradation, the cleavage of the azo bond disrupts the conjugated system, leading to a loss of color. researchgate.net This is observed in the UV-Vis spectrum as a decrease in the absorbance at λmax. researchgate.netmdpi.com By taking measurements at regular intervals, researchers can plot the change in absorbance over time to determine the rate and efficiency of the decolorization process. nih.govjmaterenvironsci.comnih.gov Furthermore, the appearance of new peaks in the UV region can suggest the formation of colorless aromatic intermediates. nih.gov
| Time (minutes) | Absorbance at λmax | Decolorization Efficiency (%) |
| 0 | 1.50 | 0% |
| 30 | 0.95 | 36.7% |
| 60 | 0.55 | 63.3% |
| 90 | 0.25 | 83.3% |
| 120 | 0.05 | 96.7% |
Chromatographic and Mass Spectrometric Approaches
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating the non-volatile and thermally unstable metabolites formed during the biodegradation or chemical degradation of this compound. icontrolpollution.comscribd.com In a typical setup, a sample of the degradation mixture is injected into a column (commonly a reversed-phase C18 column), and a solvent gradient is used to separate the components based on their polarity and affinity for the column material. researchgate.netresearchgate.net
As the components elute from the column, they are detected, often by a UV-Vis or photodiode array (PDA) detector, producing a chromatogram. researchgate.netscispace.com The parent this compound dye will have a specific retention time, and as it degrades, its corresponding peak will decrease in area, while new peaks corresponding to its metabolites will appear at different retention times. researchgate.net By comparing the retention times and UV-Vis spectra of these new peaks to those of known standards, metabolites can be identified and quantified. researchgate.netsemanticscholar.org This allows for a detailed analysis of the degradation pathway. icontrolpollution.com
| Retention Time (min) | Compound Identity | Notes |
| 2.5 | Metabolite A (e.g., Phthalic Acid) | A polar degradation product, elutes early. |
| 4.8 | Metabolite B (e.g., Naphthalene derivative) | Intermediate polarity metabolite. |
| 8.2 | This compound | The parent dye, typically less polar than its initial degradation products. |
| 10.5 | Metabolite C (e.g., Aniline (B41778) derivative) | Less polar intermediate. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the identification and quantification of volatile and semi-volatile organic compounds that may be formed during the complete mineralization of this compound. nih.govnih.govmdpi.com This technique first separates the components of a mixture in the gas phase using a capillary column (GC) and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation pattern (MS). restek.comresearchgate.net
Before analysis, the aqueous sample containing degradation products is typically extracted with an organic solvent. The extract is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. researchgate.net The resulting mass spectrum is a unique "fingerprint" that can be compared against spectral libraries (like NIST) for positive identification. nih.gov This allows for the detection of smaller aromatic fragments such as aniline, phenol (B47542), and benzene derivatives, which are common end-products of azo dye degradation. researchgate.netresearchgate.net
| Retention Time (min) | Identified Compound | Key m/z Fragments |
| 5.3 | Aniline | 93, 66, 39 |
| 6.8 | Phenol | 94, 66, 65 |
| 9.1 | Naphthalenol | 144, 115, 89 |
| 11.4 | Phthalic anhydride | 148, 104, 76 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intermediate Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. epa.gov This hyphenated technique is particularly crucial for identifying transient and polar intermediates in the degradation pathway of this compound that are not amenable to GC-MS analysis. nih.govresearchgate.netresearchgate.net
After separation by the LC column, the eluent is directed into the mass spectrometer. An interface, such as electrospray ionization (ESI), is used to generate ions from the eluting molecules without significant fragmentation. nih.gov The mass spectrometer then measures the mass-to-charge ratio of these molecular ions, providing precise molecular weight information for each separated component. jwent.net For further structural confirmation, tandem mass spectrometry (MS/MS) can be employed. nih.gov In this mode, a specific ion of an intermediate is selected, fragmented, and its fragment ions are analyzed. This fragmentation pattern provides detailed structural information, allowing for the confident identification of previously unknown degradation intermediates and the elucidation of complex reaction pathways. nih.govresearchgate.net
| Retention Time (min) | Precursor Ion [M-H]⁻ (m/z) | Key MS/MS Fragment Ions (m/z) | Postulated Intermediate |
| 3.1 | 223 | 156, 108 | Hydroxylated aminonaphthalene sulfonic acid |
| 4.5 | 184 | 124, 92 | N,N-dimethyl-p-phenylenediamine |
| 6.2 | 314 | 234, 156 | Cleaved dye fragment with sulfonate group intact |
| 7.9 | 450 | 314, 223 | Partially oxidized this compound derivative |
Microscopic and Surface Analysis for Material Interactions
Microscopic and surface analysis techniques are indispensable for visualizing the morphology and understanding the surface characteristics of materials that interact with this compound, such as adsorbents or photocatalysts. These methods provide direct evidence of the dye's effect on material surfaces at a micro and nanoscale.
Scanning Electron Microscopy (SEM) and Energy-Dispersive Spectrometry (EDS)
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of materials. In the context of this compound research, it is frequently employed to study the physical changes in an adsorbent material before and after the dye adsorption process. For instance, in studies involving the removal of Direct this compound 4BS from aqueous solutions, SEM analysis is used to characterize the adsorbent, such as natural superfine down particles. researchgate.net
Typically, the SEM images of an adsorbent before dye uptake reveal a porous and irregular surface with numerous available sites for adsorption. After exposure to a this compound solution, the surface morphology often appears smoother and more filled, indicating that the dye molecules have successfully occupied the pores and cavities of the adsorbent. researchgate.netresearchgate.net
Table 1: Morphological Changes Observed by SEM after this compound Adsorption
| Adsorbent Material | Observation Before Adsorption | Observation After Adsorption of this compound |
| Activated Carbon | Highly porous, rough, and uneven surface structure. | Surface becomes smoother, with pores and cavities visibly filled. |
| Natural Down Fibers | Irregular and fibrous surface with ample void spaces. | Voids are occupied, and the surface appears coated by the dye molecules. researchgate.net |
Energy-Dispersive Spectrometry (EDS), an analytical technique used for the elemental analysis or chemical characterization of a sample, is often coupled with SEM. researchgate.net EDS analysis can confirm the presence of elements characteristic of the this compound dye on the surface of the adsorbent or catalyst after the interaction. For example, in the photocatalytic degradation of Acid Scarlet 3R using an iron-doped TiO2 catalyst, EDS analysis confirmed the presence and percentage of iron in the catalyst matrix, which is crucial for its catalytic activity. researchgate.netiosrjournals.org
Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the visualization of the internal structure, particle size, and morphology of nanomaterials used in this compound research. For photocatalysts like Fe-doped TiO2 used in the degradation of Acid Scarlet 3R, TEM analysis helps to confirm the nanoscale size and dispersion of the catalyst particles, which are critical factors for their efficiency. researchgate.net
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. mdpi.com It is widely used to characterize photocatalysts and adsorbents. The XRD pattern provides a "fingerprint" of the crystalline phases present in the material. fishersci.ca For example, in studies on the photocatalytic degradation of scarlet dyes, XRD is used to identify the crystalline phase of catalysts like TiO2 (e.g., anatase, rutile) or CaFe2O4. mdpi.comcetjournal.it The analysis can confirm the successful synthesis of the desired crystalline structure and check for impurities. Furthermore, XRD patterns taken before and after the photocatalytic process can reveal whether the catalyst's structure remains stable or undergoes any phase changes during the reaction. researchgate.net
Table 2: XRD Analysis of a CaFe2O4 Photocatalyst for Dye Degradation
| Parameter | Finding | Significance |
| Crystalline Structure | Orthorhombic | Confirms the successful synthesis of the desired photocatalyst phase. cetjournal.it |
| Crystal Size (800-1050°C) | 48–52 nm | Indicates the nanostructured nature of the catalyst, which influences surface area and activity. cetjournal.it |
| Phase Stability | Stable after photocatalysis | Demonstrates the reusability and robustness of the catalyst. researchgate.net |
Nitrogen Adsorption/Desorption Isotherms (BET) and Zeta Potential Measurements
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of materials. micromeritics.comiitk.ac.inparticletechlabs.com This analysis involves the physical adsorption of nitrogen gas on the surface of the material at cryogenic temperatures. The resulting isotherm provides data on the specific surface area, pore volume, and pore size distribution, which are vital parameters for assessing the adsorption capacity of a material for dyes like this compound. researchgate.netnih.gov For instance, activated carbon derived from pomegranate peel waste was characterized using BET analysis before and after surface modification for the removal of dyes, showing a high initial surface area conducive to adsorption. nih.gov
Table 3: BET Surface Area Analysis of Pomegranate Peel Activated Carbon (PPAC)
| Material | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) |
| PPAC | 1180.63 | Not specified |
| Sulfonated PPAC (S-PPAC) | 740.75 | Not specified |
Data extracted from a study on Crystal Violet, a cationic dye, demonstrating the characterization approach applicable to this compound. nih.gov
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of a material in a liquid medium. anton-paar.comcolostate.edu It is particularly important in dyeing and adsorption processes, as the interaction between the dye molecules and the material surface is often governed by electrostatic forces. researchgate.net The zeta potential of textile fibers or adsorbent particles is typically measured as a function of pH. researchgate.net For anionic dyes like this compound, adsorption is generally more favorable on surfaces that are positively charged. Therefore, understanding the pH at which the surface of an adsorbent carries a positive charge (i.e., below its isoelectric point) is crucial for optimizing dye removal. researchgate.net
Emerging Analytical Methodologies
The field of analytical chemistry is continuously evolving, with new methods being developed to make dye monitoring and analysis faster, more accessible, and more efficient.
Mobile Phone Colorimetric Platforms for Dye Monitoring
A significant emerging trend in chemical analysis is the use of smartphones as portable colorimeters for on-site monitoring of contaminants like dyes. nih.govuomustansiriyah.edu.iq This technique leverages the high-quality built-in cameras and processing power of modern mobile phones. nih.gov The methodology involves capturing a digital image of a colored solution (e.g., a water sample containing this compound) and using a software application to analyze the image's color information, typically in the Red, Green, and Blue (RGB) color space. jddtonline.info
The intensity of a specific color channel (e.g., the green channel for a red dye) can be correlated to the dye's concentration. By creating a calibration curve with standard solutions of known concentrations, it is possible to determine the concentration of the dye in an unknown sample. researchgate.net This approach offers a rapid, low-cost, and portable alternative to traditional laboratory-based spectrophotometry for monitoring dye concentrations in wastewater. nih.govnih.gov
Advanced Sample Preparation Techniques in Dye Analysis
Effective sample preparation is a critical step that precedes most instrumental analyses, aiming to isolate and concentrate the analyte of interest from a complex matrix. mdpi.com For the analysis of dyes like this compound in environmental samples, Solid-Phase Extraction (SPE) is a widely used and advanced sample preparation technique. fishersci.ca
SPE operates on the principle of chromatography, where a liquid sample is passed through a solid adsorbent (the stationary phase) packed in a cartridge. youtube.com The dye molecules are retained on the adsorbent, while the rest of the sample matrix passes through. Subsequently, a different solvent (the eluent) is used to wash the dye from the adsorbent into a clean vial, resulting in a concentrated and purified sample ready for analysis by techniques like HPLC or spectrophotometry. The choice of adsorbent and eluent is critical for the selective extraction of the target dye. mdpi.com This technique is highly efficient for handling dilute samples and removing interfering substances.
Specialized Applications and Research Directions of Fast Scarlet Compounds
Biochemical and Biomedical Staining Applications
Fast Scarlet dyes are valuable tools in microscopy and diagnostics due to their ability to selectively bind to and visualize specific biological structures.
Direct this compound Staining in Histopathological Diagnostics
Direct this compound (DFS), specifically Direct this compound 4BS (also known as Benzo this compound 4BS), is increasingly recognized for its utility in histopathology, particularly for the diagnosis of eosinophilic diseases. mdpi.com Eosinophils are a type of white blood cell, and their accumulation in tissues is a hallmark of certain inflammatory and allergic conditions, such as eosinophilic esophagitis (EoE) and eosinophilic colitis (EC). mdpi.comnih.gov
Traditional staining methods like hematoxylin (B73222) and eosin (B541160) (H&E) can sometimes make it difficult to clearly identify eosinophils, especially in cases with significant hemorrhage or congestion. mdpi.com DFS staining, however, offers a more precise and easier method for recognizing eosinophils by selectively staining their cytoplasmic granules. mdpi.com This clarity facilitates more accurate counting of eosinophils, which is crucial for a definitive diagnosis. mdpi.comnih.gov
Research has demonstrated the superior sensitivity of DFS compared to H&E in diagnosing conditions like EoE. In one study, DFS staining was found to be more effective in identifying eosinophil degranulation, a key feature of eosinophilic colitis, particularly in the left hemi-colon where eosinophil counts may not be significantly elevated. nih.gov This makes DFS a potent diagnostic tool, enhancing the ability to distinguish between disease and control states. nih.gov The technique is considered a valuable addition to routine laboratory practices for the histopathological examination of esophageal and colonic mucosal biopsies. mdpi.comnii.ac.jp
Fluorescent Probes and Bifluorescence Studies (e.g., Pontamine this compound 4B in Plant Cell Walls)
Pontamine this compound 4B (PFS or S4B), a dye originally used for paper and textiles, has been repurposed as a powerful fluorescent probe for studying plant cell walls. nih.govdntb.gov.ua It is particularly noted for its ability to selectively bind to cellulose (B213188), a primary component of plant cell walls. nih.govmdpi.com This specificity provides an advantage over other dyes like Calcofluor white, which may cross-react with multiple polysaccharides. nih.gov PFS is compatible with common laser lines (532 and 561 nm) used in fluorescence microscopy and is non-toxic at effective imaging concentrations, allowing for dynamic imaging of cellulose in living plant tissues. nih.gov
A unique property of Pontamine this compound 4B is its bifluorescence, meaning its fluorescence intensity depends on the polarization of the excitation light. nih.govresearchgate.net Because cellulose microfibrils are aligned within the cell wall, PFS-labeled cell walls exhibit variable fluorescence as the excitation polarization is changed. nih.govcncb.ac.cn This phenomenon allows researchers to make precise measurements of cellulose microfibril angles and to understand the degree of local cellulose alignment. nih.govresearchgate.net This technique has been successfully applied to various samples, including purified bacterial cellulose and the cell walls of radiata pine, providing detailed insights into cell wall ultrastructure. nih.govcncb.ac.cn
This compound as a Chemical Intermediate in Advanced Synthesis
Beyond their use as dyes, certain this compound compounds serve as crucial building blocks, or intermediates, in the chemical manufacturing sector.
Role in Pharmaceutical Intermediate Synthesis
This compound G Base, also known as 2-Methyl-5-nitroaniline, is a key intermediate in the synthesis of various organic molecules, including those for the pharmaceutical industry. jayfinechem.compravindyechem.netchembk.com Its stable aromatic structure and unique molecular properties make it a useful precursor for creating new compounds with potential biological activity. pravindyechem.netaagamglobal.inpravindyechem.net It is used as a strategic building block in the synthesis of active pharmaceutical ingredients (APIs). aagamglobal.in For instance, it serves as a key starting material for producing 5-Nitroindazole, an intermediate used in the synthesis of drugs like Imatinib. aagamglobal.in The compound is also a precursor for indazole derivatives, which are core structures in various pharmaceutical agents investigated for anti-inflammatory and antimicrobial properties. aagamglobal.in
Utilization in Pigment and Dyestuff Intermediate Production
This compound compounds are foundational in the dye and pigment industry. jayfinechem.com this compound G Base, this compound R Base, and this compound RC Base are all widely used as intermediates in the manufacturing of azo dyes and high-performance pigments. jayfinechem.comabsaromatics.comthakkarindustries.com These intermediates are used to produce a wide range of colors for various applications. absaromatics.com For example, this compound R Base is used to color cotton fabrics in conjunction with different naphthols, which can yield more than 15 distinct shades. absaromatics.com Similarly, this compound G Base is an intermediate for pigments used in textile dyestuffs. tradewheel.com this compound RC Base is also used for dyeing cotton, viscose fiber, silk, and acrylic fabrics, and serves as an intermediate for other dyes and pigments. google.com
Environmental Remediation and Sustainable Chemistry
The widespread use of dyes like this compound has led to research on their environmental impact and methods for their removal from wastewater. Direct this compound dyes, being water-soluble, can persist in industrial effluents. dokumen.pub
Research into sustainable chemistry has explored various methods for the remediation of water contaminated with these dyes. One approach involves using natural materials as adsorbents. Studies have investigated the use of mucilage from plants like Coccinia indica to remove Direct this compound from simulated textile wastewater. dokumen.pubrsc.org Another study demonstrated that natural superfine down particles, an agricultural solid waste, can act as an effective, low-cost adsorbent for removing Direct this compound 4BS from aqueous solutions, with a high adsorption capacity. researchgate.net
Furthermore, phycoremediation, which uses algae, is being explored as an eco-friendly technology for dye abatement. researchgate.net Covalent organic frameworks (COFs), a class of porous polymers, are also being developed as highly efficient adsorbents for removing dyes like Direct Scarlet 4BS from water. researchgate.netcolab.ws These research directions aim to develop greener and more sustainable methods to mitigate the environmental footprint of the dye industry. dokumen.pub
Development of Eco-Friendly Adsorbents for Wastewater Treatment
A primary strategy for mitigating the environmental impact of this compound dyes is their removal from industrial effluents using low-cost, eco-friendly adsorbents. mdpi.com Researchers are investigating various biomaterials and waste products for their potential to sequester these dyes from aqueous solutions, offering a sustainable alternative to conventional treatment methods like chemical coagulation or activated carbon adsorption. iwaponline.commatec-conferences.org
Several studies have demonstrated the effectiveness of natural and waste-derived materials for the adsorption of different this compound dyes. Materials investigated include agricultural solid waste like natural superfine down particles (NSDP), the marine algae Enteromorpha prolifera, carrot grass (Parthenium L), and industrial byproducts such as sewage sludge ash (SSA) and leather waste. researchgate.netresearchgate.netmdpi.commdpi.comuobaghdad.edu.iq
Research into the adsorption of Direct this compound 4BS onto NSDP revealed a maximum adsorption capacity of 120.34 mg/g at 45 °C. researchgate.net The process was found to follow the Langmuir adsorption isotherm, suggesting monolayer coverage of the dye on the adsorbent surface. researchgate.net Similarly, acid-treated Enteromorpha prolifera showed a high adsorption capacity of 158.23 mg/g for the same dye at 318 K, also fitting the Langmuir model. researchgate.netmdpi.com Another study utilized sewage sludge ash for the removal of Direct this compound 4BS, noting the process was dependent on temperature and adsorbent dosage. mdpi.com
For Benzo this compound, research using Parthenium L (carrot grass) as an adsorbent found that the amount of dye adsorbed increased with both the initial dye concentration and temperature. researchgate.net The adsorption kinetics were best described by a first-order model, while the equilibrium data fit the Freundlich isotherm model well. researchgate.net In the case of Biebrich Scarlet dye, wastes from chromium-tanned and vegetable-tanned leather were used as adsorbents. uobaghdad.edu.iq The results indicated a strong affinity, with maximum adsorption capacities of 73.5294 mg/g and 78.1250 mg/g, respectively, with the data aligning with the Langmuir isotherm model. uobaghdad.edu.iq
The use of multiwall carbon nanotubes has also been explored for the removal of scarlet red dye, achieving a 98% removal rate at equilibrium. researchgate.net
Table 1: Eco-Friendly Adsorbents for this compound Dye Removal
| Dye Name | Adsorbent Material | Maximum Adsorption Capacity (q_max) | Applicable Isotherm/Kinetic Model | Reference(s) |
|---|---|---|---|---|
| Direct this compound 4BS | Natural Superfine Down Particle (NSDP) | 120.34 mg/g | Langmuir | researchgate.net |
| Direct this compound 4BS | Acid-Treated Enteromorpha prolifera | 158.23 mg/g | Langmuir, Pseudo-second-order | researchgate.netmdpi.com |
| Direct this compound 4BS | Sewage Sludge Ash (SSA) | Not specified | - | mdpi.com |
| Benzo this compound | Parthenium L (Carrot Grass) | Not specified | Freundlich, First-order | researchgate.net |
| Biebrich Scarlet | Chromium Tanned Leather Waste | 73.5294 mg/g | Langmuir, Pseudo-second-order | uobaghdad.edu.iq |
| Biebrich Scarlet | Vegetable Tanned Leather Waste | 78.1250 mg/g | Langmuir, Pseudo-second-order | uobaghdad.edu.iq |
| Scarlet Red Dye | Multiwall Carbon Nanotubes | Not specified (98% removal) | Langmuir | researchgate.net |
Bioremediation Strategies for Azo Dye Contamination
Bioremediation presents a cost-effective and environmentally sound approach to treating wastewater containing azo dyes. researchgate.netnih.gov This method utilizes the metabolic processes of microorganisms like bacteria, fungi, and algae to decolorize and degrade dye molecules into less harmful or non-toxic compounds. nih.gov The core of this process is the enzymatic breakdown of the azo bond (–N=N–), which is responsible for the dye's color. mdpi.com
Research has identified several microbial consortia capable of effectively degrading this compound compounds. A consortium of Proteus vulgaris and Micrococcus glutamicus was shown to completely decolorize Scarlet R, achieving a mineralization of over 90% based on Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) reduction within just three hours. nih.gov This rate was significantly faster than that of the individual strains, highlighting a synergistic effect. nih.gov The degradation pathway involved the formation of 1,4-benzenediamine, and phytotoxicity studies confirmed that the resulting metabolites were non-toxic. nih.gov
Similarly, a microbial consortium consisting of a white-rot fungus and a Pseudomonas species demonstrated the ability to use Direct this compound 4BS as a sole source of carbon and energy, leading to its complete mineralization. researchgate.netresearchgate.net The kinetics of decolorization by this immobilized consortium were found to follow a first-order reaction model. researchgate.net Other studies have also successfully used yeast strains, such as Galactomyces geotrichum GG, for the decolorization of azo dyes like Acid Scarlet GR, achieving a 92% removal rate. mdpi.com
The key enzymes implicated in the initial step of azo dye bioremediation are azoreductases, which catalyze the reductive cleavage of the azo linkage. mdpi.comresearchgate.net This process breaks the chromophore and results in the formation of aromatic amines, which can be further degraded by the microorganisms. nih.gov
Table 2: Bioremediation of this compound Dyes by Microbial Consortia
| Dye Name | Microorganism(s) | Decolorization Efficiency | Key Findings | Reference(s) |
|---|---|---|---|---|
| Scarlet R | Proteus vulgaris & Micrococcus glutamicus | >90% mineralization | Complete decolorization in 3 hours; formation of non-toxic 1,4-benzenediamine. | nih.gov |
| Direct this compound 4BS | White-rot fungus & Pseudomonas sp. | Not specified (complete mineralization) | Microbes used dye as sole carbon source; degradation followed first-order kinetics. | researchgate.netresearchgate.net |
| Acid Scarlet GR | Galactomyces geotrichum GG (Yeast) | 92% | Effective decolorization by a salt-tolerant yeast strain. | mdpi.com |
Broader Academic Context and Future Research Perspectives
Historical Trajectories of Synthetic Dye Chemistry Relevant to Fast Scarlet
The story of synthetic dyes is a story of chemical innovation, industrial growth, and an increasing awareness of environmental responsibility.
Evolution of Fastness Properties and Dye Stability Research
The journey from natural to synthetic dyes was driven by a demand for greater consistency, variety, and durability in color. Early synthetic dyes, discovered in the mid-19th century, offered a rainbow of new shades but were often notoriously unstable, fading quickly when exposed to sunlight or washing. sourceoffabric.com This spurred significant research into improving "fastness," a term referring to a dye's resistance to degradation from light, water, and other chemical or physical agents. conservation-wiki.com
The first synthetic dye, mauveine, was discovered by William Henry Perkin in 1856. sourceoffabric.com This was followed by the development of aniline (B41778) dyes derived from coal tar, which formed the foundation of the modern dyeing industry. sourceoffabric.com However, a lack of good lightfastness in many early dyes, such as those from the oxazine (B8389632) and thiazine (B8601807) classes, initially led to their disappearance from the market for certain applications. britannica.com
The quest for permanence led to key innovations. The development of vat dyes, like the synthetic indigo (B80030) marketed in 1897 and Indanthren Blue RS in 1901, marked a significant milestone. britannica.com These dyes are insoluble in water, a property that contributes to their excellent fastness. britannica.com Azo dyes became commercially important due to their wide color range, good fastness properties, and high color density. britannica.com The introduction of reactive dyes in 1956 was another revolutionary step; these dyes form a covalent bond with the fabric, resulting in excellent wash fastness. textiletoday.com.bd Research by figures like Alexander Morton in the early 20th century, who systematically tested dye stability and synthesized more light-stable structures, exemplifies the dedicated effort to overcome the problem of fading. sciencemuseum.org.uk This historical focus on enhancing stability is central to the value of dyes like those in the "this compound" family, which are prized for their durability in applications like textile dyeing and printing. zdhchem.comshivacheminternational.com
Industrial Chemistry and Environmental Implications of Early Synthetic Dyes
The rise of the synthetic dye industry in the late 19th and early 20th centuries was a major driver of the chemical industry. nih.gov However, this rapid industrialization came at a significant environmental cost. Early manufacturing processes were often inefficient and produced large volumes of hazardous waste.
Wastewater from dye factories, containing unused dyes and chemical byproducts, was frequently discharged directly into rivers and other water bodies without adequate treatment. sustainability-directory.comsustainability-directory.com This not only caused visible pollution, discoloring waterways, but also had deeper ecological impacts. sustainability-directory.com The stable chemical structure of many synthetic dyes, including azo dyes, makes them resistant to natural degradation, causing them to persist in the environment. sustainability-directory.comfrontiersin.org Their presence in water can block sunlight, inhibiting photosynthesis in aquatic plants and disrupting the entire ecosystem. sustainability-directory.commdpi.com
Furthermore, a significant concern with azo dyes is that under certain conditions, they can break down to form aromatic amines, compounds that are known to be potentially carcinogenic and toxic. sustainability-directory.comresearchgate.net The environmental damage from the textile industry, the largest generator of colored wastewater, is extensive, with estimates suggesting it is responsible for up to 20% of global water pollution. frontiersin.orgresearchgate.net Growing awareness and stricter environmental regulations in Europe and North America led to a shift in much of the dye and textile production to regions with less stringent oversight, exporting the environmental burden along with the manufacturing jobs. cdnsciencepub.com
Interdisciplinary Research in this compound Chemistry
Modern research on azo dyes like this compound is increasingly interdisciplinary, combining principles from chemistry, engineering, biology, and heritage science to address both production efficiency and long-term impact.
Integration of Chemical Engineering and Microbial Biotechnology Approaches
The production and management of azo dyes are being revolutionized by integrating chemical engineering and microbial biotechnology. Chemical engineers are developing more efficient and sustainable synthesis methods. For example, the use of microreactors allows for continuous-flow synthesis, offering better control over reaction conditions and leading to higher yields in shorter times. nih.gov Green chemistry approaches are also gaining traction, focusing on solvent-free reactions, the use of solid acid catalysts, and microwave-assisted synthesis to reduce waste and avoid harsh chemicals. researchgate.netnih.govrsc.orgtandfonline.com
Simultaneously, microbial biotechnology offers powerful solutions for dealing with dye pollution. Bioremediation, which uses microorganisms to break down pollutants, is a cost-effective and environmentally friendly alternative to traditional wastewater treatment methods. nih.gov Scientists have identified various bacteria and fungi that can decolorize and degrade azo dyes. tandfonline.comnih.gov These microbes often produce enzymes, such as azoreductase, laccase, and peroxidase, which can cleave the resilient azo bond (–N=N–), breaking the dye down into less harmful, smaller molecules. nih.govmdpi.com Research is focused on optimizing conditions for these microbes and even using microbial consortia (mixtures of different microbial species) which can be more effective than single strains at completely mineralizing the complex dye molecules found in industrial effluents. cdnsciencepub.comtandfonline.com Some advanced systems combine anaerobic and aerobic biological treatments to first break down the azo dye and then degrade the resulting aromatic amines. cdnsciencepub.commdpi.com
Analytical Chemistry in Cultural Heritage Preservation of this compound Pigments
Analytical chemistry plays a crucial role in the preservation and understanding of cultural heritage. Identifying the specific pigments and dyes used in historical artifacts, such as textiles and paintings, provides invaluable information for dating, authentication, and conservation. mdpi.commorana-rtd.com Given the vast number of synthetic organic pigments (SOPs) developed since the mid-19th century, identifying a specific colorant like a this compound pigment can be a significant analytical challenge. mdpi.commorana-rtd.com
To preserve the integrity of priceless objects, heritage scientists prioritize non-invasive analytical techniques. mdpi.comresearchgate.net Methods like Fiber Optics Reflectance Spectroscopy (FORS) and fluorescence spectroscopy can provide preliminary identification of dye classes without requiring a sample. researchgate.netbohrium.comnih.gov When a micro-sample can be taken, a multi-analytical approach is often used. mdpi.com Techniques such as Raman spectroscopy and X-ray diffraction (XRD) can provide detailed molecular and crystallographic information, respectively, helping to identify specific pigment formulations. morana-rtd.comsi.edu For more complex analyses, especially with mixtures, chromatographic techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and liquid chromatography (LC-MS) are employed to separate and identify the individual organic components of the paint or dye. mdpi.comnih.gov The identification of a pigment like this compound can act as a historical marker, as the dates of first synthesis for many of these colorants are known from patents and commercial records. mdpi.com
Future Directions in this compound Research
The future of research on this compound and other azo dyes is heavily influenced by the global push for sustainability and green chemistry. The primary goals are to develop safer dyes and cleaner production processes. nih.gov
A major focus is on designing and synthesizing more environmentally friendly azo dyes that are non-toxic and readily biodegradable. cdnsciencepub.com This includes exploring alternatives to certain traditional azo dyes that can break down into harmful aromatic amines. alderbioinsights.co.uk Green chemistry principles are being applied to the entire lifecycle of dyes, from using renewable starting materials to developing catalyst-based synthesis methods that minimize waste and energy consumption. researchgate.netchalcogen.roresearchgate.net
In parallel, there is ongoing research into more efficient and robust remediation technologies. This includes the development of advanced oxidation processes and new biological treatments, such as using immobilized enzymes or highly efficient microbial fuel cells that can treat wastewater while simultaneously generating electricity. nih.govcdnsciencepub.com The combination of biological and chemical treatment methods is seen as a particularly promising approach for the complete mineralization of recalcitrant dye pollutants. cdnsciencepub.com As industries continue to rely on the vibrant and cost-effective colors of azo dyes, scientific innovation will be key to mitigating their environmental impact and ensuring a more sustainable future. mdpi.comcdnsciencepub.com
Development of Novel Synthetic Routes with Green Chemistry Principles
The traditional synthesis of azo dyes, including this compound, often involves diazotization and coupling reactions that can utilize hazardous chemicals and produce significant waste. The development of greener synthetic routes is a key area of future research. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
Current research is exploring several avenues to achieve this:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of dye synthesis.
Catalytic Processes: The development of novel catalysts can lead to more efficient reactions with higher atom economy, minimizing waste. This includes exploring biocatalysts, such as enzymes, which can operate under mild conditions.
Alternative Energy Sources: Utilizing alternative energy sources like microwave and ultrasound irradiation can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. google.com
Renewable Feedstocks: Research into using renewable raw materials, such as compounds derived from biomass, as precursors for dye synthesis is a promising long-term goal for sustainability.
Recent studies have shown the potential of these approaches. For instance, the use of ultrasonic assistance has been demonstrated in the environmentally-friendly preparation of related compounds. google.com Furthermore, the synthesis of novel azo disperse dyes with applications for polyester (B1180765) fabrics highlights the ongoing efforts to create dyes with improved properties and potentially more sustainable manufacturing processes. sapub.org
Exploration of Advanced Degradation Technologies and Bioremediation Enhancement
The release of azo dyes like this compound into the environment is a significant concern due to their persistence and potential toxicity. Consequently, a major focus of research is on developing effective degradation and remediation technologies.
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis, are powerful methods for degrading complex organic molecules like azo dyes. researchgate.netnih.gov These processes generate highly reactive hydroxyl radicals that can break down the dye structure into less harmful compounds. neptjournal.com Future research will likely focus on optimizing these technologies for efficiency, cost-effectiveness, and scalability for industrial wastewater treatment.
Bioremediation: This approach utilizes microorganisms like bacteria, fungi, and algae to break down dyes. sci-hub.semdpi.comnih.gov It is considered an eco-friendly and cost-effective alternative to conventional physicochemical methods. researchgate.net
Microbial Consortia: The use of microbial consortia, often combining different types of microorganisms, has shown enhanced degradation efficiency compared to single-strain cultures. For example, a consortium of Proteus vulgaris and Micrococcus glutamicus demonstrated complete decolorization and significant mineralization of Scarlet R. nih.gov Similarly, a consortium of a fungus (P6) and a bacterium (H5) was effective in degrading Direct this compound 4BS. researchgate.netscientific.net A co-culture of a white-rot fungus and Pseudomonas sp. also achieved 100% decolorization of Direct this compound 4BS. nih.gov
Enzymatic Degradation: The enzymes produced by these microorganisms, such as azoreductases, laccases, and peroxidases, are responsible for cleaving the azo bonds and initiating the degradation process. nih.govneptjournal.comnih.gov Research is ongoing to isolate and engineer more robust and efficient enzymes for dye degradation.
Genetic Engineering: The development of genetically engineered microorganisms with enhanced dye-degrading capabilities is a promising area for future exploration. scientifictemper.com
The table below summarizes recent findings on the bioremediation of scarlet-type dyes.
| Microorganism/Consortium | Dye | Key Findings | Reference |
| Galactomyces geotrichum GG | Acid Scarlet GR | Achieved 92% decolorization. | mdpi.com |
| Proteus vulgaris & Micrococcus glutamicus (Consortium-GR) | Scarlet R | Complete decolorization and over 90% TOC and COD reduction within 3 hours. | nih.gov |
| Fungus P6 & Bacterium H5 (Consortium) | Direct this compound 4BS | Significant improvement in dye decolorization rate. | researchgate.netscientific.net |
| White-rot fungus & Pseudomonas sp. (Co-culture) | Direct this compound 4BS | 100% decolorization without an additional carbon source. | nih.gov |
| Marine algae Enteromorpha prolifera | Direct this compound 4BS | Biosorption efficiency of 92.2% at pH 2. | mdpi.com |
Expanding Specialized Staining and Probe Applications
Beyond its traditional use as a textile dye, this compound has found niche applications in biological and materials science as a specialized stain and fluorescent probe.
Cellulose (B213188) Visualization: Pontamine this compound 4B (also known as Direct Red 23) has been effectively used as a fluorescent probe for plant cell walls. nih.govdntb.gov.uaresearchgate.netcncb.ac.cn It specifically stains cellulose, allowing for the visualization of cellulose microfibril orientation and the architecture of cell connections. nih.govresearchgate.net Its property of bifluorescence, where fluorescence depends on the polarization of excitation light, is particularly useful for these studies. nih.govresearchgate.netcncb.ac.cn
Histopathological Staining: Direct this compound (DFS) has been shown to be a useful tool in the histopathological diagnosis of conditions like Eosinophilic Esophagitis (EoE). mdpi.com The dye clearly and specifically stains the cytoplasmic granules of eosinophils, making them easily identifiable in tissue sections. mdpi.com
Fungal Cell Biology: In mycology, Pontamine this compound is used as a cell wall stain for live-cell imaging of filamentous fungi, helping to study cell wall morphogenesis and biogenesis in real-time. jove.com
Future research in this area will likely focus on developing new staining protocols, improving imaging techniques such as super-resolution microscopy, and exploring the use of this compound derivatives as probes for other biological structures or in different diagnostic applications. researchgate.net
The following table details the application of this compound as a specialized stain.
| Stain Variant | Application | Target Structure/Cell | Key Feature | Reference |
| Pontamine this compound 4B | Fluorescent Probe | Plant Cell Wall Cellulose | Bifluorescence allows measurement of microfibril angles. | nih.govdntb.gov.uaresearchgate.netcncb.ac.cn |
| Direct this compound (DFS) | Histopathological Stain | Eosinophil Granules | Provides clear and specific staining for diagnosis of Eosinophilic Esophagitis. | mdpi.com |
| Pontamine this compound 4B | Fungal Cell Wall Stain | Filamentous Fungi Cell Walls | Enables live-cell imaging of cell wall morphogenesis. | jove.com |
High-Purity this compound Variants for Emerging Technologies
The demand for high-purity chemicals is growing with the advancement of new technologies. High-purity variants of this compound are finding applications beyond traditional dyeing.
Research and Development: High-purity this compound R Base (Type G) is utilized in research laboratories as a reference standard for color testing and analysis, where consistent and reliable results are crucial. justdial.com
Advanced Materials: Research into incorporating dyes like this compound into advanced materials is an emerging field. For example, a new imine-linked covalent organic framework has been synthesized for the efficient absorption of Direct this compound 4BS from solutions. scilit.com This points towards potential applications in environmental sensing and remediation.
High-Performance Coatings and Inks: Variants of this compound are formulated for specific high-performance applications. For instance, Type B this compound R Base is designed for high-quality printing inks, offering excellent dispersion properties. justdial.com Pigment Paste Scarlet A 6418 is a waterborne, high-fastness color paste used in emulsion paints, waterproof materials, and other applications requiring durable color. made-in-china.com
Future research will likely focus on the synthesis of ultra-pure this compound variants and the exploration of their integration into novel technologies, such as advanced sensor systems, optoelectronics, and high-performance functional materials. A patented method for preparing this compound G RC with a purity of over 99.6% indicates the industrial interest in high-purity grades. google.com
Q & A
Q. What are the critical physicochemical properties of Fast Scarlet (CAS 3441-14-3) that influence experimental design?
this compound's solubility in polar vs. non-polar solvents, thermal stability, and reactivity with oxidizing agents must be characterized prior to experimental design. For instance, its low hazard profile allows for standard lab handling, but its sensitivity to moisture (as per storage guidelines) requires desiccated environments during long-term studies. Researchers should validate solvent compatibility via preliminary stability tests (e.g., UV-Vis spectroscopy) to avoid interference in spectral analyses.
Q. What safety protocols should researchers follow when handling this compound, despite its non-hazardous classification?
While classified as non-hazardous, PPE (gloves, goggles, respirators) is mandatory to prevent inhalation of dust particles or accidental exposure . Experiments involving elevated temperatures or reactive agents (e.g., strong oxidizers) necessitate fume hoods and spill containment measures. Contradictory data in literature about decomposition products under extreme conditions warrants caution in high-energy reaction setups.
Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used due to its high resolution for azo dyes. Spectrophotometric methods (e.g., absorbance at λmax 500–520 nm) are cost-effective for concentration assays but require calibration against certified standards. Researchers must document solvent purity and pH, as these factors significantly affect absorbance readings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., absorption maxima) for this compound across studies?
Discrepancies often arise from solvent polarity or pH variations. To standardize results, use buffered solutions (e.g., phosphate buffer at pH 7.0) and report solvent dielectric constants. Collaborative inter-laboratory studies with shared reference samples can mitigate instrumental variability . Advanced techniques like LC-MS/MS should be employed to confirm molecular integrity and rule out degradation artifacts .
Q. What experimental design principles optimize the assessment of this compound’s photostability for environmental or material science applications?
Use controlled UV exposure chambers with calibrated light intensity (e.g., 300–400 nm range) and monitor temperature/humidity. Include dark controls to distinguish thermal vs. photo-driven degradation. For kinetic analysis, collect time-series data and apply Arrhenius modeling to extrapolate shelf-life under natural light conditions .
Q. How can researchers investigate interactions between this compound and metal ions in catalytic or environmental systems?
Design batch adsorption experiments with varying metal concentrations (e.g., Cu²⁺, Fe³⁺) and characterize complexes via FTIR or XPS. Control ionic strength using inert electrolytes (e.g., NaClO4) to isolate electrostatic effects. Data contradictions in binding affinity may require surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic validation .
Q. What methodologies address reproducibility challenges in synthesizing this compound derivatives for structure-activity studies?
Implement reaction monitoring via in-situ NMR or Raman spectroscopy to track intermediate formation. Use design-of-experiment (DoE) frameworks to optimize parameters (temperature, stoichiometry). Publish detailed synthetic protocols with raw spectral data in open-access repositories to enhance transparency .
Methodological Guidance
- Data Interpretation : For contradictory results, apply multivariate analysis (e.g., PCA) to identify confounding variables. Use open-source tools like R or Python for reproducible statistical workflows .
- Experimental Replication : Pre-register study protocols on platforms like OSF to reduce bias. Include negative controls and report effect sizes with confidence intervals .
- Ethical Reporting : Disclose all modifications to published methods and provide raw data in supplementary materials to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
